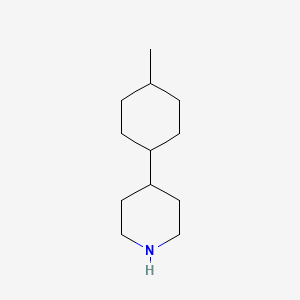
4-(4-Methylcyclohexyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methylcyclohexyl)piperidine: perfluoro-N-(4-methylcyclohexyl)piperidine , is an organofluorine compound with the chemical formula C12F23N. It is a derivative of piperidine, a six-membered heterocyclic compound containing a nitrogen atom. The compound exhibits unique properties due to its fluorinated structure .
Preparation Methods
Synthetic Routes:: The synthesis of 4-(4-Methylcyclohexyl)piperidine involves introducing fluorine atoms onto the piperidine ring. While specific synthetic routes may vary, one common approach is the perfluorination of N-(4-methylcyclohexyl)piperidine using appropriate fluorinating agents.
Reaction Conditions:: The perfluorination reaction typically occurs under controlled conditions, utilizing reagents such as perfluoroalkyl iodides or perfluoroalkyl bromides. These reactions are often conducted in the presence of catalysts or initiators to facilitate fluorination.
Industrial Production:: Industrial-scale production methods for this compound may involve large-scale fluorination processes, purification, and formulation into suitable products.
Chemical Reactions Analysis
Reactivity:: 4-(4-Methylcyclohexyl)piperidine can undergo various chemical reactions, including:
Oxidation: It may react with oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can yield partially or fully hydrogenated derivatives.
Substitution: Substituent groups can be introduced onto the piperidine ring.
Fluorinating Agents: Perfluoroalkyl iodides or bromides.
Catalysts: Transition metal complexes or other suitable catalysts.
Solvents: Organic solvents compatible with fluorination reactions.
Major Products:: The major products depend on the specific reaction conditions. Perfluorinated derivatives of this compound are the primary outcomes.
Scientific Research Applications
4-(4-Methylcyclohexyl)piperidine finds applications in various fields:
Chemistry: As a fluorinated compound, it contributes to studies on fluorine chemistry and materials.
Biology: Researchers explore its interactions with biological systems, including potential drug development.
Medicine: Investigations into its pharmacological properties and potential therapeutic applications.
Industry: Its unique properties may be harnessed in industrial processes or as additives.
Mechanism of Action
The exact mechanism by which 4-(4-Methylcyclohexyl)piperidine exerts its effects depends on its specific application. Further research is needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
While I don’t have a specific list of similar compounds, it’s worth noting that the fluorinated piperidine derivatives exhibit distinct properties compared to their non-fluorinated counterparts. Researchers often compare these compounds to understand their unique features and applications.
Properties
Molecular Formula |
C12H23N |
|---|---|
Molecular Weight |
181.32 g/mol |
IUPAC Name |
4-(4-methylcyclohexyl)piperidine |
InChI |
InChI=1S/C12H23N/c1-10-2-4-11(5-3-10)12-6-8-13-9-7-12/h10-13H,2-9H2,1H3 |
InChI Key |
YBTCFWIIWHWNMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)C2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


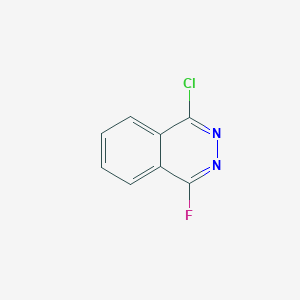
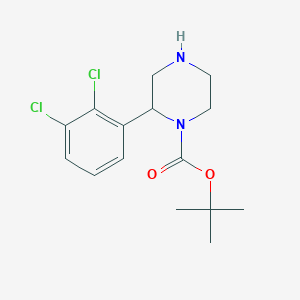
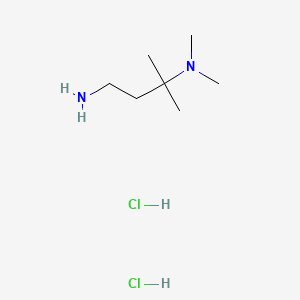
![Rac-(1r,2s,3r,5r,6s)-tricyclo[4.2.1.0,2,5]non-7-en-3-ol](/img/structure/B13524790.png)
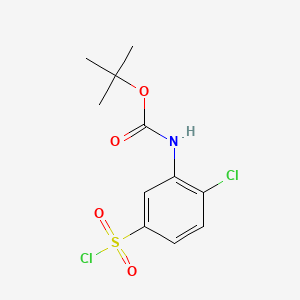
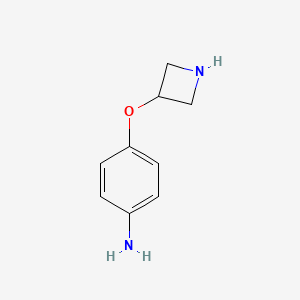


![2-{Imidazo[1,2-a]pyridin-3-yl}-2-oxoacetic acid](/img/structure/B13524826.png)


![Methyl[1-(pyrimidin-2-yl)ethyl]aminedihydrochloride](/img/structure/B13524849.png)
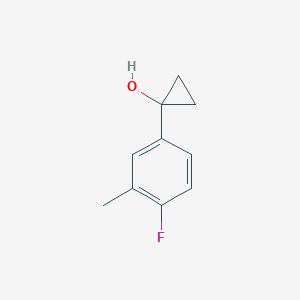
-1,2-oxazol-4-yl]methyl})amine](/img/structure/B13524866.png)
